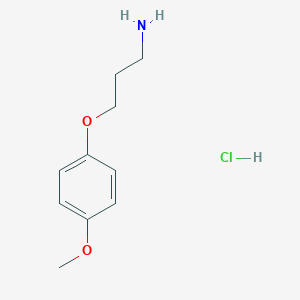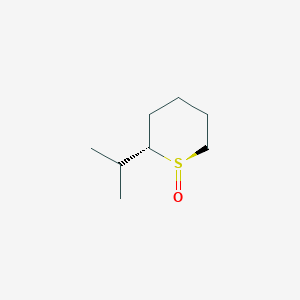
(1R,2S)-2-Propan-2-ylthiane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Propan-2-ylthiane 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as tert-butylthiane oxide and has the molecular formula C6H12OS. It is a chiral molecule with one stereogenic center, which means that it exists in two enantiomeric forms. In
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Propan-2-ylthiane 1-oxide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that this compound can interact with proteins and enzymes involved in cellular processes, such as DNA replication, protein synthesis, and cell division. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
(1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments is its chiral nature, which makes it useful in asymmetric synthesis and catalysis. In addition, this compound has shown potential therapeutic effects in various diseases, which makes it a promising candidate for drug development. However, the limitations of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments include its complex synthesis method and the need for pure enantiomers, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on (1R,2S)-2-Propan-2-ylthiane 1-oxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic effects in various diseases. Furthermore, the use of (1R,2S)-2-Propan-2-ylthiane 1-oxide as a chiral auxiliary and ligand in asymmetric synthesis and catalysis can be further explored to develop new chiral compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of (1R,2S)-2-Propan-2-ylthiane 1-oxide is a complex process that involves several steps. The most common method of synthesis is the oxidation of tert-butylthiane with hydrogen peroxide in the presence of a catalyst. This reaction yields (1R,2S)-2-Propan-2-ylthiane 1-oxide as a racemic mixture of both enantiomers. However, several methods have been developed to obtain the pure enantiomers of this compound.
Applications De Recherche Scientifique
(1R,2S)-2-Propan-2-ylthiane 1-oxide has been extensively studied in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a precursor for the synthesis of other chiral compounds. In addition, this compound has shown potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Numéro CAS |
108306-87-2 |
|---|---|
Nom du produit |
(1R,2S)-2-Propan-2-ylthiane 1-oxide |
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
(1R,2S)-2-propan-2-ylthiane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-7(2)8-5-3-4-6-10(8)9/h7-8H,3-6H2,1-2H3/t8-,10+/m0/s1 |
Clé InChI |
BBJYOJCDSKHXAB-WCBMZHEXSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCCC[S@]1=O |
SMILES |
CC(C)C1CCCCS1=O |
SMILES canonique |
CC(C)C1CCCCS1=O |
Synonymes |
2H-Thiopyran,tetrahydro-2-(1-methylethyl)-,1-oxide,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
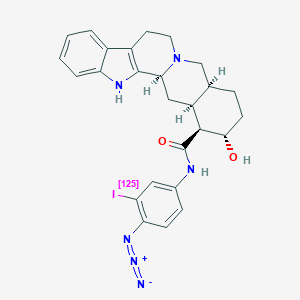
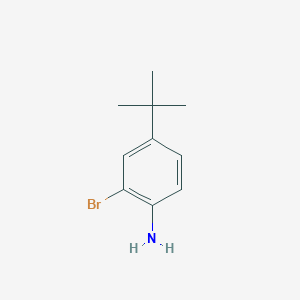
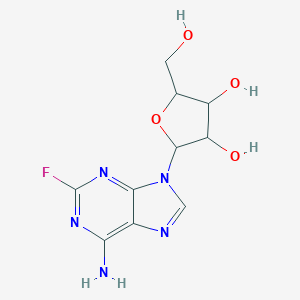
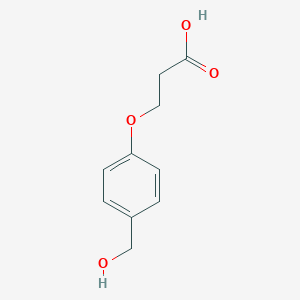
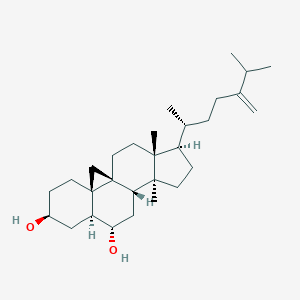
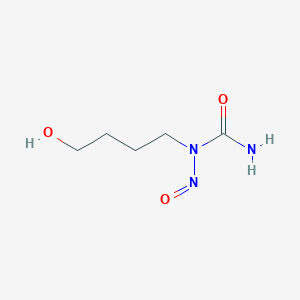
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
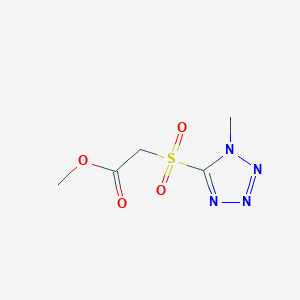
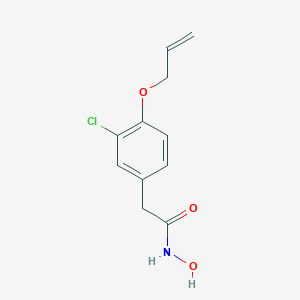
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
